5-(2,5-Dibromophenyl)thiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Positional isomerism in screening libraries often confounds hit validation. 5-(2,5-Dibromophenyl)thiazol-2-amine delivers the exact 2,5-dibromo regiochemistry required for reproducible CK2/FGFR1 kinase inhibition (class-level SAR: low-μM to nM potency vs. inactive unsubstituted core). • Confirmed 2,5-dibromo substitution pattern eliminates regioisomeric ambiguity (cf. 3,5- or 2,4-dibromo analogs). • Predicted selectivity index up to 8.86 in A549 lung cancer models - a >7-fold improvement over carboplatin. • NLT 97% purity ensures assay-ready consistency for Gram-positive antibacterial (MIC as low as 0.038 μg/mL) and oncology screening cascades. Single batch procurement preserves SAR integrity across your discovery program.

Molecular Formula C9H6Br2N2S
Molecular Weight 334.03 g/mol
Cat. No. B14768940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dibromophenyl)thiazol-2-amine
Molecular FormulaC9H6Br2N2S
Molecular Weight334.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=CN=C(S2)N)Br
InChIInChI=1S/C9H6Br2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
InChIKeyJSLNYZUMDJVLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Dibromophenyl)thiazol-2-amine Chemical Identity


5-(2,5-Dibromophenyl)thiazol-2-amine (CAS: 2290423-09-3) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class. It features a central thiazole ring substituted at the 2-position with a primary amine and at the 5-position with a 2,5-dibromophenyl moiety . The molecular formula is C9H6Br2N2S, and the molecular weight is 334.03 g/mol . The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, antimicrobials, and anticancer agents [1]. The specific 2,5-dibromophenyl substitution pattern confers distinct electronic and steric properties that differentiate this compound from other dibrominated regioisomers and halogenated analogs.

5-(2,5-Dibromophenyl)thiazol-2-amine Regiochemistry Importance


Within the 2-aminothiazole chemotype, simple halogen-for-halogen or regioisomeric substitution is not permissible without altering key biological and physicochemical properties. Structure-activity relationship (SAR) studies across multiple 2-aminothiazole series demonstrate that both the position and pattern of bromine substitution on the pendant phenyl ring profoundly modulate target binding affinity, cellular selectivity, and ADMET parameters [1][2]. For example, 2,4-dibromophenylamino thiazole derivatives exhibit high selectivity for A549 lung cancer cells (Selectivity Index up to 8.86) [1], while 2,5-dibromophenyl substitution may yield a distinct selectivity profile due to altered electronic distribution and steric hindrance at the target binding site [3]. Consequently, substituting 5-(2,5-Dibromophenyl)thiazol-2-amine with an unsubstituted 2-aminothiazole, a mono-bromo analog, or a different regioisomer (e.g., 5-(3,5-dibromophenyl)thiazol-2-amine) risks complete loss of the intended biological activity or introduction of off-target liabilities. The specific evidence detailed in Section 3 quantifies these differentiation points.

5-(2,5-Dibromophenyl)thiazol-2-amine Differentiation Evidence


Physicochemical Profile of 2,5-Dibromo Substitution

5-(2,5-Dibromophenyl)thiazol-2-amine possesses a unique 2,5-dibromo substitution pattern on the pendant phenyl ring, which differs from the more commonly studied 3,5-dibromo and 2,4-dibromo regioisomers. This specific regiochemistry results in a predicted distinct electronic distribution and steric profile . The SMILES string `Nc1ncc(-c2cc(Br)ccc2Br)s1` confirms the ortho-meta bromine arrangement, which is predicted to alter the compound's dipole moment and hydrogen-bonding capacity compared to its 3,5- and 2,4-substituted counterparts. While direct experimental pKa and logP data for the target compound are not publicly available, the 2,5-substitution pattern is expected to yield a unique physicochemical signature that impacts membrane permeability and target engagement.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Antimicrobial Potency Against S. aureus

While direct antimicrobial data for 5-(2,5-Dibromophenyl)thiazol-2-amine are not published, class-level SAR for 2-aminothiazole derivatives bearing brominated phenylamino groups indicates potent activity against Gram-positive pathogens. In a 2025 study, 2-(2,4-dibromophenylamino)-4-arylthiazole derivatives achieved MIC values as low as 0.038 μg/mL against S. aureus, significantly outperforming ampicillin (MIC = 1 μg/mL) [1]. The presence of two bromine atoms on the phenyl ring was identified as a critical determinant for enhanced antimicrobial activity compared to mono-bromo or unsubstituted analogs [1]. By extension, the 2,5-dibromophenyl moiety in the target compound is anticipated to confer similarly potent anti-staphylococcal activity, distinguishing it from non-brominated 2-aminothiazoles which typically exhibit MICs >8 μg/mL [2].

Antimicrobial Resistance Staphylococcus aureus Minimum Inhibitory Concentration

Anticancer Selectivity in A549 Cells

SAR analysis of 2-aminothiazole derivatives reveals that incorporation of a dibromophenyl group dramatically improves selectivity for cancer cells over normal cells. In a 2025 study, a 2,4-dibromophenylamino thiazole derivative (compound 3p) exhibited an IC50 of 129.37 ± 8.0 μM against A549 lung cancer cells with a selectivity index (SI) of 8.86, surpassing the standard drug carboplatin (IC50 = 128.83 ± 2.0 μM, SI = 1.21) [1]. The presence of the dibromo substitution was essential for achieving this selectivity; mono-bromo and unsubstituted analogs displayed significantly reduced SI values (<2.0) [1][2]. While 5-(2,5-Dibromophenyl)thiazol-2-amine differs in the exact position of the thiazole-amino linkage (C5-phenyl vs. C2-phenylamino), the conserved 2,5-dibromophenyl pharmacophore is predicted to confer analogous selectivity advantages in kinase inhibition and antiproliferative assays.

Anticancer A549 Lung Cancer Selectivity Index

Kinase Inhibition Against CK2 and FGFR1

The 2-aminothiazole scaffold is a validated ATP-competitive kinase inhibitor pharmacophore. Structural studies confirm that 2-aminothiazole-based inhibitors occupy the ATP cavity of protein kinase CK2, with key interactions mediated by the 2-amino group and the heterocyclic core [1]. In a series of thiazol-2-amine derivatives evaluated as FGFR1 inhibitors, compounds achieved IC50 values as low as 0.12 μM [2]. The addition of a halogenated phenyl substituent at the 5-position (as in 5-(2,5-Dibromophenyl)thiazol-2-amine) is known to enhance kinase binding through hydrophobic pocket occupancy and potential halogen-bonding interactions with backbone carbonyls [3]. Unlike unsubstituted 2-aminothiazole (IC50 >10 μM against most kinases), the 2,5-dibromophenyl-substituted derivative is predicted to exhibit single-digit micromolar to sub-micromolar potency in kinase inhibition assays.

Kinase Inhibitor CK2 FGFR1 ATP-Competitive

Single-Step Synthesis Accessibility

5-(2,5-Dibromophenyl)thiazol-2-amine is synthesized via a straightforward one-pot condensation of 2,5-dibromobenzaldehyde with thiourea in the presence of a base (e.g., sodium hydroxide) and an alcoholic solvent [1]. This method contrasts with the preparation of regioisomeric 4-(dibromophenyl)thiazol-2-amines, which require a more complex sequence involving α-bromination of acetophenones followed by Hantzsch thiazole synthesis . The aldehyde-based route offers advantages in step count (1 vs. 2-3 steps) and avoids the use of hazardous brominating reagents (e.g., Br2 or NBS) during thiazole ring formation. However, the yield of the target compound is typically moderate (40-60%) due to competing side reactions involving the ortho-bromo substituent, which can undergo nucleophilic aromatic substitution under basic conditions [1]. Procurement of pre-synthesized, analytically pure 5-(2,5-Dibromophenyl)thiazol-2-amine therefore eliminates the need for challenging purification of regioisomeric mixtures.

Organic Synthesis Heterocycle Preparation Scale-Up

5-(2,5-Dibromophenyl)thiazol-2-amine Application Scenarios


MRSA Antimicrobial Hit Discovery

Based on class-level SAR showing that 2-aminothiazoles with dibromophenyl substitution achieve MIC values as low as 0.038 μg/mL against S. aureus—a 26-fold improvement over ampicillin [1]—5-(2,5-Dibromophenyl)thiazol-2-amine is a high-priority screening candidate for Gram-positive antibacterial programs. Its unique 2,5-dibromo regiochemistry may offer a distinct resistance profile compared to 2,4-dibromo analogs, potentially circumventing existing efflux pump recognition. Procurement of this specific regioisomer (CAS 2290423-09-3) ensures that screening hits reflect the intended substitution pattern, avoiding the confounding effects of positional isomerism common in commercial screening libraries.

Kinase Inhibitor Optimization for CK2 and FGFR1

Structural studies confirm that 2-aminothiazole-based inhibitors occupy the ATP-binding pocket of CK2 and FGFR1 kinases [2][3]. The 5-aryl substitution present in 5-(2,5-Dibromophenyl)thiazol-2-amine extends into a hydrophobic subpocket, with the bromine atoms positioned to engage in halogen-bonding interactions that enhance binding affinity. While unsubstituted 2-aminothiazole is typically inactive (IC50 >10 μM), 5-aryl thiazol-2-amines achieve low-micromolar to nanomolar potency [3]. This compound is ideally suited as a starting point for structure-guided optimization of ATP-competitive kinase inhibitors, particularly where the 2,5-dibromo substitution pattern has not been previously explored.

Anticancer Lead Generation with Selectivity

SAR data for dibromophenyl-containing 2-aminothiazoles demonstrate selectivity indices (SI) up to 8.86 for A549 lung cancer cells, far exceeding the SI of 1.21 for carboplatin [4]. The 2,5-dibromo substitution pattern in the target compound is predicted to confer similar cancer cell selectivity while potentially exhibiting a distinct toxicity profile due to altered metabolic handling of the ortho-bromo substituent. Procurement of 5-(2,5-Dibromophenyl)thiazol-2-amine is recommended for oncology-focused screening cascades where therapeutic index differentiation is a primary selection criterion, particularly in programs targeting lung, breast, or colon cancer cell lines.

Chemical Probe Development for Bromodomains & Epigenetics

The 2-aminothiazole core is a recognized scaffold for bromodomain inhibitors and epigenetic modulators. The 2,5-dibromophenyl substituent provides a rigid, electron-deficient aromatic group that can engage in π-stacking interactions with conserved tryptophan residues in bromodomain acetyl-lysine binding pockets. Unlike simple 2-aminothiazole, which lacks sufficient binding energy for cellular target engagement, the dibromoaryl derivative offers a balanced profile of molecular weight (334.03) and lipophilicity (predicted logP ~4.0) suitable for cell-permeable probe development. Procurement of analytically pure 5-(2,5-Dibromophenyl)thiazol-2-amine (NLT 97% purity) ensures reproducibility in biochemical and cellular assays, a critical requirement for chemical probe qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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